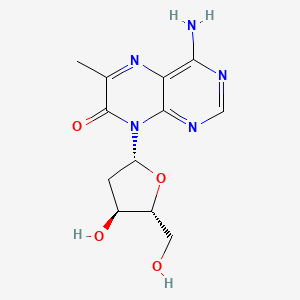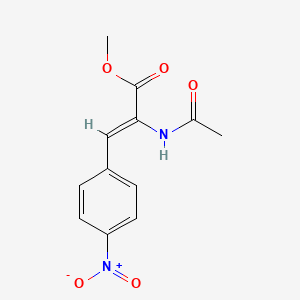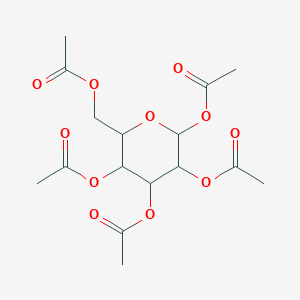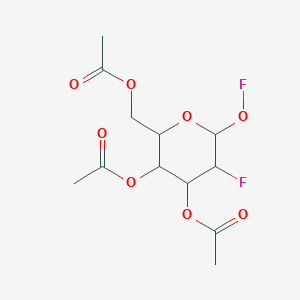
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a compound of significant interest in the field of nucleoside analogs, particularly as a structural analog of adenosine. Its relevance extends to various domains including fluorescence studies and potential therapeutic applications due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves glycosylation reactions, where pteridone derivatives are combined with 1-chloro-2′-deoxy-D-ribofuranose derivatives using the DBU-salt method. This process yields N8-2′-deoxy-D-ribofuranosides, regarded as 2′-deoxyadenosine analogs (Jungmann & Pfleiderer, 2009). Additionally, the synthesis has been explored using the Silyl-Hilbert-Johnson method, leading to acylated N-8-ribosides and subsequently to free pteridine nucleosides, highlighting the compound's structural similarity to adenosine (Harris & Pfleiderer, 1981).
Molecular Structure Analysis
The molecular structure of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is characterized by its pteridine core attached to a deoxyribofuranosyl moiety. This structure is pivotal for its interaction with biological molecules and its incorporation into oligonucleotides for fluorescence studies. Its molecular configuration allows for minimal disruption to DNA structure while enabling real-time monitoring of DNA interactions (Hawkins et al., 2001).
Chemical Reactions and Properties
The compound's chemical behavior includes its ability to form stable glycosidic bonds in nucleoside analogs. Its reactions under various conditions, such as with P1 nuclease, confirm its stability and potential for fluorescence recovery, indicative of its utility in probing DNA structure and interactions (Hawkins et al., 2001).
Physical Properties Analysis
The physical properties of 4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone, such as its fluorescence characteristics, have been extensively studied. These properties are crucial for its application as a fluorescent probe in DNA studies, offering insights into DNA structure and dynamics. The fluorescence decay curves and quantum yields of this compound and its analogs highlight their value in biophysical research (Hawkins et al., 2001).
Scientific Research Applications
Synthesis of Nucleosides and Their Analogues : This compound is used in the synthesis of various nucleosides, which are structural analogs of adenosine. For example, Jungmann and Pfleiderer (2009) synthesized various 4-amino-7(8H)pteridones, which can be regarded as 2′-deoxyadenosine analogs (Jungmann & Pfleiderer, 2009).
Fluorescence Characterization for DNA Incorporation : Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, including 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP). These are incorporated into oligonucleotides for fluorescence studies and can provide information on DNA structure during interactions with other molecules (Hawkins et al., 2001).
Oligonucleotide Synthesis and Labeling : Charubala et al. (1997) discussed the synthesis of 8-(2-deoxy-β-D-ribofuranosyl)-4-amino-7(8H)pteridones for use in oligonucleotide synthesis. These compounds serve as fluorescence labels in enzyme reactions (Charubala et al., 1997).
Premelting Transition of DNA A-Tracts : Augustyn et al. (2006) utilized 4-amino-8-(2-deoxy-beta-d-ribofuranosyl)-5'-O-dimethoxytrityl-6-methyl-7(8H)-pteridone (6MAP) to analyze DNA A-tracts during the premelting transition, demonstrating its utility in studying DNA conformational changes (Augustyn et al., 2006).
properties
IUPAC Name |
4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOPDSMXLCBHH-XLPZGREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone | |
Q & A
Q1: How does 6MAP interact with DNA and what kind of information can it provide?
A1: 6MAP can be incorporated into oligonucleotides during chemical synthesis, substituting for adenosine [, ]. Once integrated into the DNA strand, 6MAP's fluorescence properties are sensitive to its surrounding environment. Changes in fluorescence intensity, decay curves, and lifetimes can indicate interactions with neighboring bases or structural alterations within the DNA molecule []. This sensitivity makes 6MAP a valuable probe for real-time monitoring of DNA dynamics, such as during binding events or catalytic reactions [].
Q2: How does the structure of 6MAP affect its fluorescence and suitability as a DNA probe?
A2: 6MAP possesses a pteridine ring system, which contributes to its fluorescence properties []. The quantum yield of 6MAP varies depending on its environment, being higher in its monomeric form (0.39) and lower when incorporated into oligonucleotides (ranging from >0.01 to 0.11) []. This quenching effect within the oligonucleotide structure suggests sensitivity to base stacking and other intramolecular interactions. Importantly, 6MAP's incorporation minimally disrupts the overall DNA structure, as evidenced by melting temperatures comparable to unmodified DNA []. This characteristic makes 6MAP a suitable probe for studying DNA interactions without significantly perturbing the native system.
Q3: Are there any studies investigating the behavior of 6MAP in more complex DNA structures like four-way junctions?
A3: Yes, research has explored the use of 6MAP to study the melting process of DNA four-way junctions (4WJs) []. This work utilized 6MAP's fluorescence to observe the unfolding pathway of the 4WJ, revealing a unique melting behavior that deviates from simple duplex DNA []. These findings suggest that 6MAP can provide valuable insights into the structural dynamics of complex DNA structures beyond simple duplexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)


![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)